1-(Pyridazin-3-yl)piperidine-2,4-dione
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Overview
Description
1-(Pyridazin-3-yl)piperidine-2,4-dione is a heterocyclic compound that features a pyridazine ring fused with a piperidine-2,4-dione structure. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)piperidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridazin-3-yl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
1-(Pyridazin-3-yl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: Another derivative with a keto group, known for its diverse biological activities.
Piperidine-2,4-dione: The core structure without the pyridazine ring, used in various synthetic applications.
Uniqueness: 1-(Pyridazin-3-yl)piperidine-2,4-dione is unique due to its combined pyridazine and piperidine-2,4-dione structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-pyridazin-3-ylpiperidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O2/c13-7-3-5-12(9(14)6-7)8-2-1-4-10-11-8/h1-2,4H,3,5-6H2 |
InChI Key |
OQFCBEIVNIHYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)C2=NN=CC=C2 |
Origin of Product |
United States |
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